Hydroxyethylglutaryl-coa
Description
Significance of Acyl-Coenzyme A Derivatives in Cellular Metabolism
Acyl-coenzyme A (acyl-CoA) derivatives are fundamental to cellular metabolism, acting as activated forms of fatty acids and other acyl groups. creative-proteomics.com Coenzyme A (CoA) functions as a crucial carrier of these acyl groups, forming thioester bonds that are highly reactive and essential for various biochemical reactions. creative-proteomics.comimrpress.com This activation facilitates their participation in a wide array of metabolic pathways. imrpress.com
These derivatives are central to energy production through processes like beta-oxidation of fatty acids, where long-chain acyl-CoAs are broken down to produce acetyl-CoA. creative-proteomics.com Acetyl-CoA, a simple two-carbon acyl-CoA, is a pivotal molecule that enters the citric acid cycle for ATP production. creative-proteomics.commetwarebio.com Beyond catabolism, acyl-CoAs are indispensable for anabolic processes, serving as precursors for the synthesis of complex lipids such as phospholipids, triglycerides, and cholesterol. creative-proteomics.commetwarebio.com They are also involved in cellular signaling and the regulation of gene expression. creative-proteomics.com The diverse roles of acyl-CoA derivatives, including prominent examples like acetyl-CoA, propionyl-CoA, and HMG-CoA, underscore their importance in maintaining cellular homeostasis and regulating metabolic flux. imrpress.com
HMG-CoA as a Key Branch-Point Metabolite
HMG-CoA is a six-carbon molecule that holds a pivotal position as an intermediate in two major metabolic pathways: the mevalonate (B85504) pathway and ketogenesis. wikipedia.orgwikipedia.org It is synthesized from the condensation of acetyl-CoA and acetoacetyl-CoA, a reaction catalyzed by the enzyme HMG-CoA synthase. wikipedia.orgwikipedia.org
The fate of HMG-CoA is determined by the cellular location and the metabolic state of the organism.
In the cytosol: HMG-CoA is a precursor for cholesterol and other isoprenoids through the mevalonate pathway. researchgate.net The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, which is the committed and rate-limiting step in cholesterol biosynthesis. researchgate.netwikipedia.orggusc.lv This pathway is crucial for producing essential molecules like steroid hormones, vitamin D, and dolichol. researchgate.netannualreviews.org
In the mitochondria: HMG-CoA is an intermediate in the synthesis of ketone bodies (ketogenesis). The enzyme HMG-CoA lyase cleaves HMG-CoA into acetyl-CoA and acetoacetate (B1235776), a primary ketone body. nih.gov This process is particularly active in the liver during periods of fasting, starvation, or a low-carbohydrate diet, providing an alternative energy source for extrahepatic tissues like the brain and heart. nih.gov
This dual role places HMG-CoA at a critical metabolic fork, directing the flow of acetyl-CoA towards either long-term energy storage and structural components (via cholesterol synthesis) or immediate energy supply (via ketogenesis). The regulation of the enzymes that produce and consume HMG-CoA is therefore tightly controlled to meet the cell's needs. mdpi.com
Historical Context of HMG-CoA Discovery and Pathway Elucidation
The discovery and understanding of HMG-CoA and its associated pathways unfolded over several decades, driven by research into cholesterol metabolism and ketogenesis.
The journey began with the recognition of cholesterol's role in cardiovascular disease in the mid-20th century, which spurred a search for ways to lower blood cholesterol levels. wikipedia.orgnih.gov Scientists targeted the cholesterol biosynthetic pathway, aiming to identify and inhibit its rate-limiting step. nih.govnih.gov
The research of Minor J. Coon and Bimal Kumar Bachhawat in the 1950s led to the discovery of HMG-CoA. wikipedia.org Subsequent work by multiple research groups helped to piece together the intricate steps of what is now known as the mevalonate pathway. nih.gov Feodor Lynen and Konrad Bloch were awarded the Nobel Prize in 1964 for their discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism, which included key insights into this pathway. nih.gov
A pivotal moment came in the 1970s when Japanese microbiologist Akira Endo discovered the first HMG-CoA reductase inhibitor, compactin (later known as mevastatin), in a fermentation broth of Penicillium citrinum. wikipedia.orgnih.govbjcardio.co.uk This discovery was a breakthrough, demonstrating that inhibiting this key enzyme could effectively lower cholesterol synthesis. nih.gov In 1978, Alfred Alberts and his team at Merck Research Laboratories independently discovered lovastatin (B1675250) from Aspergillus terreus, which would become the first statin drug approved for clinical use in 1987. wikipedia.orgnews-medical.net
The elucidation of the ketogenic pathway also involved the characterization of the enzymes responsible for HMG-CoA metabolism in the mitochondria. The enzyme HMG-CoA lyase, which cleaves HMG-CoA to produce ketone bodies, was first discovered in pig heart over 60 years ago. nih.gov Since then, different isoforms of this enzyme have been identified in various cellular compartments, including mitochondria, peroxisomes, and the cytosol, suggesting more complex roles for ketone body metabolism than initially understood. nih.gov
Table 1: Key Enzymes in HMG-CoA Metabolism
| Enzyme | Abbreviation | Location | Pathway | Function |
|---|---|---|---|---|
| HMG-CoA Synthase | HMGCS | Cytosol & Mitochondria | Mevalonate & Ketogenesis | Condenses acetyl-CoA and acetoacetyl-CoA to form HMG-CoA wikipedia.org |
| HMG-CoA Reductase | HMGR | Endoplasmic Reticulum | Mevalonate | Reduces HMG-CoA to mevalonate, the rate-limiting step in cholesterol synthesis wikipedia.orggusc.lv |
| HMG-CoA Lyase | HMGCL | Mitochondria & Peroxisomes | Ketogenesis & Leucine (B10760876) Catabolism | Cleaves HMG-CoA into acetyl-CoA and acetoacetate nih.govbiorxiv.org |
Structure
2D Structure
Properties
CAS No. |
69925-08-2 |
|---|---|
Molecular Formula |
C28H46N7O20P3S |
Molecular Weight |
925.7 g/mol |
IUPAC Name |
5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-ethyl-3-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C28H46N7O20P3S/c1-4-28(43,9-17(37)38)10-18(39)59-8-7-30-16(36)5-6-31-25(42)22(41)27(2,3)12-52-58(49,50)55-57(47,48)51-11-15-21(54-56(44,45)46)20(40)26(53-15)35-14-34-19-23(29)32-13-33-24(19)35/h13-15,20-22,26,40-41,43H,4-12H2,1-3H3,(H,30,36)(H,31,42)(H,37,38)(H,47,48)(H,49,50)(H2,29,32,33)(H2,44,45,46) |
InChI Key |
JZLVGSUYGVLVTI-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Synonyms |
3-hydroxy-3-ethylglutaryl-CoA 3-hydroxy-3-ethylglutaryl-coenzyme A coenzyme A, 3-hydroxy-3-ethylglutaryl- HEG-CoA hydroxyethylglutaryl-CoA |
Origin of Product |
United States |
Metabolic Pathways Involving Hydroxyethylglutaryl Coa
The Mevalonate (B85504) Pathway: Biosynthesis of Isoprenoids and Sterols
The mevalonate pathway is a critical metabolic route present in all eukaryotes and some bacteria. wikipedia.org It is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the foundational building blocks for a vast array of over 30,000 biomolecules known as isoprenoids. wikipedia.org These include vital compounds such as cholesterol, steroid hormones, vitamin K, and coenzyme Q10. wikipedia.org The pathway commences with acetyl-CoA and culminates in the synthesis of IPP and DMAPP. wikipedia.org
Condensation of Acetyl-CoA to Acetoacetyl-CoA by Acetyl-CoA Acetyltransferase
The initial step of the mevalonate pathway involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. creative-proteomics.com This reaction is catalyzed by the enzyme acetyl-CoA acetyltransferase, also commonly known as thiolase. creative-proteomics.comwikipedia.org This enzymatic step represents the first committed stage in the pathway. creative-proteomics.com Acetyl-CoA, a central molecule in metabolism, is derived from various sources, including the breakdown of carbohydrates through glycolysis, fatty acid oxidation, and amino acid metabolism. creative-proteomics.com The product, acetoacetyl-CoA, serves as a substrate for the subsequent reaction in the pathway. creative-proteomics.com The enzyme belongs to the thiolase family and the reaction is reversible. wikipedia.orgebi.ac.uk
HMG-CoA Formation by HMG-CoA Synthase (HMGCS)
Following the formation of acetoacetyl-CoA, the next step is a condensation reaction with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org This reaction is catalyzed by the enzyme HMG-CoA synthase. wikipedia.org HMG-CoA is a crucial intermediate, standing at a crossroads of two major metabolic processes: cholesterol synthesis and the formation of ketone bodies. wikipedia.org In vertebrates, HMG-CoA synthase exists in two primary forms, or isozymes: a cytosolic version and a mitochondrial version. wikipedia.org
The mitochondrial isoform, HMGCS2, is the rate-limiting enzyme in the pathway of ketogenesis. mdpi.comwikipedia.org Ketogenesis is a metabolic process that produces ketone bodies, which serve as a vital source of energy for various organs, particularly the brain, during periods of carbohydrate restriction, such as fasting. wikipedia.orgmolbiolcell.org In this pathway, surplus acetyl-CoA, often derived from the oxidation of fatty acids, is converted into ketone bodies. mdpi.com HMGCS2 catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form HMG-CoA within the mitochondria. mdpi.com The expression of the HMGCS2 gene is transcriptionally regulated and can be induced by conditions such as a high-fat diet or fasting. nih.govmdpi.com
The cytosolic isoform of HMG-CoA synthase, HMGCS1, is involved in the mevalonate pathway, which leads to the synthesis of cholesterol and other isoprenoids. wikipedia.orgpicmonic.com This enzyme catalyzes the same reaction as its mitochondrial counterpart—the formation of HMG-CoA from acetyl-CoA and acetoacetyl-CoA—but it does so in the cytoplasm of the cell. picmonic.com The HMG-CoA produced in the cytosol is then available for the next step in the sterol biosynthesis pathway. uniprot.org
Reduction of HMG-CoA to Mevalonate by HMG-CoA Reductase (HMGR)
The conversion of HMG-CoA to mevalonate is a critical step in the biosynthesis of cholesterol. wikipedia.org This reaction is catalyzed by the enzyme HMG-CoA reductase (HMGR) and requires NADPH as a cofactor. wikipedia.orgwikipedia.org The enzyme is a transmembrane protein located in the membrane of the endoplasmic reticulum. wikipedia.orgwikidoc.org
The reaction catalyzed by HMG-CoA reductase is the rate-limiting step of the mevalonate pathway. wikipedia.orgfrontiersin.orglumenlearning.com This means it is the slowest step in the pathway, and therefore it serves as the primary point of regulation for cholesterol synthesis. wikipedia.orglumenlearning.com The activity of HMGR is tightly controlled through multiple mechanisms, including transcriptional and translational control, as well as regulation of the enzyme's degradation rate and phosphorylation state. mdpi.comnih.gov For instance, the transcription of the HMGR gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). wikidoc.orgmdpi.com When cellular cholesterol levels are low, SREBPs are activated, leading to increased transcription of the HMGR gene and consequently, more enzyme is produced. wikidoc.orgmdpi.com Conversely, high levels of cholesterol and other sterols suppress the activation of SREBPs and promote the degradation of the HMGR enzyme, thus reducing cholesterol synthesis. mdpi.comgrantome.com This complex regulatory system ensures that the cell can maintain a balance of essential isoprenoids while preventing the overaccumulation of cholesterol. nih.gov
Downstream Isoprenoid and Sterol Biosynthesis from Mevalonate
The conversion of HMG-CoA to mevalonate is a pivotal and rate-limiting step in the biosynthesis of a vast array of biomolecules known as isoprenoids. researchgate.netwikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme HMG-CoA reductase (HMGCR). researchgate.netportlandpress.comwikipedia.org In eukaryotes, this pathway, known as the mevalonate pathway, is the foundation for producing cholesterol, steroid hormones, coenzyme Q10, and vitamin K. wikipedia.orgnih.gov
Once mevalonate is synthesized, the lower mevalonate pathway converts it into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These molecules are the fundamental units used to build all isoprenoids. wikipedia.orgebi.ac.uk Through a series of condensation reactions, IPP and DMAPP are used to form larger molecules like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.net These intermediates can then be directed to various branches of the pathway. For instance, FPP is a precursor for the synthesis of squalene (B77637), which is then cyclized to form lanosterol (B1674476), the direct precursor to cholesterol in animals. guidetopharmacology.orgmdpi.com
The regulation of HMG-CoA reductase is tightly controlled to manage cholesterol levels. High levels of sterols, for example, trigger the degradation of the HMGCR enzyme, thus reducing the synthesis of mevalonate and, consequently, cholesterol. nih.govsigmaaldrich.com This intricate feedback mechanism highlights the central role of the HMG-CoA to mevalonate conversion in cellular homeostasis. nih.gov In plants, the mevalonate pathway, operating in the cytosol, is responsible for producing sesquiterpenoids and sterols. biorxiv.orgfrontiersin.org
HMG-CoA in Homoisoprenoid Biosynthesis in Insects
In certain insects, particularly in the order Lepidoptera (moths and butterflies), the biosynthesis of juvenile hormones involves a pathway analogous to the vertebrate mevalonate pathway but with a key difference. nih.govwikipedia.org Instead of using only acetyl-CoA, the insect corpus allatum—the gland that synthesizes juvenile hormones—can utilize propionyl-CoA as a starter unit. nih.govresearchgate.net
The condensation of propionyl-CoA with acetyl-CoA leads to the formation of a homolog of HMG-CoA, namely 3-hydroxy-3-ethylglutaryl-CoA (HEG-CoA). nih.govresearchgate.net Research on the moth Manduca sexta has shown that cell-free extracts of the corpus allatum can produce both HMG-CoA and its homolog, HEG-CoA. nih.gov This HEG-CoA is then reduced to its corresponding mevalonate homolog, homomevalonate. nih.gov These reactions are integral to the homoisoprenoid biosynthetic pathway, which produces specific types of juvenile hormones. nih.gov This demonstrates a looser substrate specificity of the enzymes in this pathway in some insects compared to vertebrates, allowing for the creation of a different class of isoprenoid-derived hormones. nih.gov
The Ketogenesis and Leucine (B10760876) Catabolism Pathway
HMG-CoA is a central intermediate molecule that links the metabolism of fatty acids and the ketogenic amino acid leucine to the production of ketone bodies. wikipedia.orgwikidoc.org This process, known as ketogenesis, occurs primarily in the mitochondria of liver cells. wikipedia.orgnih.gov
HMG-CoA as an Intermediate in Ketone Body Synthesis
During periods of fasting, prolonged exercise, or when carbohydrate availability is low, the body shifts to breaking down fatty acids for energy. wikipedia.org This process, called beta-oxidation, generates a large amount of acetyl-CoA in the liver mitochondria. nih.gov When the influx of acetyl-CoA from fatty acid breakdown overwhelms the capacity of the citric acid cycle, the excess acetyl-CoA is shunted into the ketogenesis pathway. wikipedia.org
Cleavage of HMG-CoA to Acetyl-CoA and Acetoacetate (B1235776) by HMG-CoA Lyase (HMGCL)
The final and irreversible step in the synthesis of ketone bodies is the cleavage of HMG-CoA. nih.govresearchgate.net This reaction is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL). wikipedia.orgwikidoc.org It breaks down HMG-CoA into acetoacetate, which is one of the primary ketone bodies, and a molecule of acetyl-CoA. wikidoc.orguam.es This step is not only crucial for ketogenesis but also represents the terminal reaction in the catabolism of the essential amino acid leucine. nih.govuniprot.org
Mitochondrial HMG-CoA Lyase in Ketogenesis and Leucine Breakdown
The primary site of HMG-CoA lyase activity is within the mitochondrial matrix. wikidoc.orguniprot.org The mitochondrial isoform of the enzyme (mHL) plays a dual role in metabolism. nih.gov In the liver, its main function is to catalyze the final step of ketogenesis, producing acetoacetate from HMG-CoA derived from fatty acid oxidation. wikipedia.orgnih.gov This is essential for providing energy to other tissues during fasting. medlineplus.gov
Simultaneously, HMG-CoA lyase is a key enzyme in the breakdown pathway of leucine. medlineplus.govmedlineplus.gov Leucine is a ketogenic amino acid, meaning its carbon skeleton is degraded to acetyl-CoA and acetoacetate. researchgate.netresearchgate.net The catabolism of leucine generates HMG-CoA, which is then cleaved by mitochondrial HMG-CoA lyase in the same manner as HMG-CoA derived from fatty acids. uniprot.orgresearchgate.net Therefore, mitochondrial HMGCL is indispensable for both ketone body production and the proper metabolism of leucine. wikidoc.orguniprot.org
Peroxisomal HMG-CoA Lyase Activity
In addition to its well-established role in mitochondria, HMG-CoA lyase activity has also been identified in peroxisomes. nih.govwikigenes.org The peroxisomal isoform is encoded by the same gene (HMGCL) as the mitochondrial enzyme but is targeted to the peroxisome. nih.govmdpi.comnih.gov While the mitochondrial enzyme exists as a 298-amino-acid mature protein, the peroxisomal version is larger at 325 amino acids. uam.es Studies have confirmed the presence of immunoreactive HMG-CoA lyase in peroxisomal fractions, and its activity increases when peroxisomal proliferation is induced. wikigenes.org Although it demonstrates lyase activity, the precise metabolic function of the peroxisomal isoform remains less understood compared to its mitochondrial counterpart. nih.govconicet.gov.ar
Cytosolic HMG-CoA Lyase (HMGCLL1) Activity
Human cells possess three distinct enzymes with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase activity, each localized to a different subcellular compartment: the mitochondrion, the peroxisome, and the cytosol. sketchy.comnih.gov The cytosolic isoform is encoded by the HMGCLL1 gene and is found on the cytosolic side of the endoplasmic reticulum membrane. sketchy.comnih.gov This enzyme, like its mitochondrial counterpart, catalyzes the cleavage of (S)-3-hydroxy-3-methylglutaryl-CoA into acetoacetate and acetyl-CoA. nih.govgenome.jp
The primary substrate for HMGCLL1 is HMG-CoA. uniprot.org However, studies on related metabolic enzymes, such as those in the biosynthesis of mevalonate, have indicated a degree of substrate promiscuity, or "loose substrate specificity." This suggests that enzymes can sometimes act on substrates that are structurally similar to their primary target. Given the structural similarity between HMG-CoA and HEG-CoA (differing by a single methyl versus ethyl group), it is plausible that HMGCLL1 could exhibit some level of activity towards HEG-CoA, potentially cleaving it in an analogous reaction. While direct enzymatic assays confirming this specific activity are not extensively documented, the principle of relaxed substrate specificity in CoA-utilizing enzymes provides a basis for this hypothesis. The tissue distribution of HMGCLL1, with notable expression in the brain and lungs, differs from the primarily hepatic expression of the mitochondrial isoform, suggesting distinct physiological roles for cytosolic ketogenesis or related processes. sketchy.comnih.gov
Interplay with Fatty Acid Oxidation and Acetyl-CoA Flux
The metabolic pathways for fatty acid oxidation (FAO) are fundamental to cellular energy production and are intrinsically linked to the availability of acyl-CoA precursors. nih.gov The β-oxidation of fatty acids is a primary source of acetyl-CoA, which serves as a central hub for numerous metabolic routes, including the tricarboxylic acid (TCA) cycle and the synthesis of lipids and ketone bodies. nih.govcreative-proteomics.com
The connection between FAO and the formation of HEG-CoA is most evident in the metabolism of odd-chain fatty acids. wikipedia.org The β-oxidation of even-chain fatty acids exclusively yields acetyl-CoA. nih.gov In contrast, the final cycle of β-oxidation of an odd-chain fatty acid produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govwikipedia.org This makes odd-chain fatty acid degradation a direct source of both precursors required for the synthesis of HEG-CoA.
Interconnections and Metabolic Flux Regulation
Metabolic flux, the rate of turnover of metabolites through a pathway, is controlled by a sophisticated regulatory network. nih.gov The regulation of pathways involving HEG-CoA is determined by the availability of its precursors, the activity of synthesizing and degrading enzymes, and the demands of competing metabolic routes.
The cellular pools of acetyl-CoA and propionyl-CoA are central to this regulation. These pools are supplied by various catabolic processes, including the oxidation of fatty acids and the breakdown of certain amino acids like valine, isoleucine, and threonine. wikipedia.orgnih.gov The accumulation of propionyl-CoA can be toxic, and cells have evolved mechanisms to manage its levels, such as the vitamin B12-dependent conversion to succinyl-CoA, which then enters the TCA cycle, or through the methylcitrate cycle. wikipedia.orgportlandpress.com
The ratio of propionyl-CoA to acetyl-CoA can act as a regulatory switch. mdpi.com When the propionyl-CoA pool increases relative to the acetyl-CoA pool, as might occur during high rates of odd-chain fatty acid catabolism, the metabolic flux can be redirected. nih.govmdpi.com This shift can favor the synthesis of molecules derived from propionyl-CoA, such as methyl-branched fatty acids or, potentially, HEG-CoA via HMG-CoA synthase, which is known to condense acetyl-CoA with acetoacetyl-CoA and may exhibit broader specificity. wikipedia.org This competition for common substrate pools creates a dynamic system where the flux through one pathway is intimately connected to the activity of others. For example, high flux through the TCA cycle may deplete the acetyl-CoA pool, thereby limiting its availability for HEG-CoA synthesis. Conversely, inhibition of the TCA cycle could lead to an accumulation of acetyl-CoA, potentially increasing its flux into alternative pathways. nih.gov This intricate balance ensures that metabolic resources are allocated efficiently according to cellular needs.
Data Tables
Table 1: Key Enzymes and Reactions
| Enzyme Name | Gene | Subcellular Location | Known/Proposed Reaction | Relevance |
| Cytosolic 3-hydroxy-3-methylglutaryl-CoA Lyase | HMGCLL1 | Cytosol, Endoplasmic Reticulum sketchy.comuniprot.org | (S)-3-hydroxy-3-methylglutaryl-CoA → Acetoacetate + Acetyl-CoA nih.govgenome.jp | Potentially cleaves the structurally similar HEG-CoA. |
| Acyl-CoA Dehydrogenases | Various | Mitochondria, Peroxisomes nih.gov | Fatty acyl-CoA + FAD → trans-2-Enoyl-CoA + FADH₂ | First step of β-oxidation, generating precursors for acetyl-CoA and propionyl-CoA. |
| Propionyl-CoA Carboxylase | PCCA, PCCB | Mitochondria | Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi | A key enzyme in the primary catabolic pathway for propionyl-CoA, competing with HEG-CoA synthesis. wikipedia.org |
| HMG-CoA Synthase | HMGCS1, HMGCS2 | Cytosol, Mitochondria wikipedia.org | Acetyl-CoA + Acetoacetyl-CoA → HMG-CoA + CoA wikipedia.org | Synthesizes HMG-CoA; may potentially use propionyl-CoA to form HEG-CoA due to substrate promiscuity. |
Enzymology and Reaction Mechanisms of Hmg Coa Metabolizing Enzymes
HMG-CoA Synthase (HMGCS)
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGCS) is a crucial enzyme that catalyzes the second reaction in the mevalonate-dependent isoprenoid biosynthesis pathway. ebi.ac.uk It facilitates the condensation of an acetyl-CoA molecule with an acetoacetyl-CoA molecule to yield HMG-CoA and coenzyme A. ebi.ac.uk This enzyme is found in eukaryotes, archaea, and some bacteria. ebi.ac.uk In vertebrates, two isozymes exist: a cytosolic version that initiates the mevalonate (B85504) pathway leading to cholesterol, and a mitochondrial variant involved in ketone body synthesis. ebi.ac.uk
The reaction mechanism proceeds as follows:
Enzyme Acetylation : The process begins with the acetylation of a highly conserved, nucleophilic cysteine residue in the active site by the first substrate, acetyl-CoA. This forms an acetyl-S-enzyme thioester intermediate and releases the first product, coenzyme A. ebi.ac.ukresearchgate.net
Condensation : The second substrate, acetoacetyl-CoA, then binds to the active site. The methyl group of the acetylated enzyme is activated, leading to a nucleophilic attack on the keto-carbon of acetoacetyl-CoA. pnas.org This condensation step forms a HMG-CoA-S-enzyme intermediate.
Hydrolysis : The final step is the hydrolysis of the thioester bond, which releases the final product, HMG-CoA, from the enzyme. researchgate.net
Several amino acid residues are conserved across different forms of HMGCS and play critical roles in catalysis and substrate binding. Sequence alignments and site-directed mutagenesis studies have identified these key players. asm.org
In the avian mitochondrial enzyme, three residues are considered central to the catalytic activity: Glutamate-95 (Glu95), Cysteine-129 (Cys129), and Histidine-264 (His264). researchgate.netasm.org Cys129 is the essential nucleophile that attacks acetyl-CoA to form the covalent intermediate. researchgate.net Glu95 is proposed to act as the general acid in the condensation step, while His264 helps to anchor the binding of the second substrate, acetoacetyl-CoA. researchgate.net In Staphylococcus aureus HMGCS, the corresponding glutamic acid residue (Glu-79) has been shown to function as a general base in both the condensation and hydrolysis steps. pnas.org
Beyond the catalytic triad, other conserved residues contribute to the active site's function. A number of conserved aromatic residues, including Y130, F204, and Y376, have been implicated as part of the catalytic site through mutagenesis studies. nih.gov For instance, mutating F204 to leucine (B10760876) resulted in a more than 300-fold decrease in the catalytic rate. nih.gov The substitution of other aromatic residues affected substrate affinity and the rate of acetyl-S-enzyme formation, highlighting the importance of the hydrophobic environment of the active site. nih.gov
Table 1: Key Conserved Residues in HMG-CoA Synthase and Their Functions
| Residue (Avian Mitochondrial) | General Function | Specific Role in Catalysis |
|---|---|---|
| Cys129 | Catalytic Nucleophile | Attacks acetyl-CoA to form a covalent acetyl-S-enzyme intermediate. ebi.ac.ukresearchgate.net |
| Glu95 | General Acid/Base | Acts as a general acid in the condensation step researchgate.net; corresponding Glu-79 in S. aureus acts as a general base in condensation and hydrolysis. pnas.org |
| His264 | Substrate Binding | Anchors the binding of the second substrate, acetoacetyl-CoA. researchgate.net |
| F204 | Catalytic Rate | Mutation to leucine causes a >300-fold decrease in kcat, indicating a role in maintaining catalytic efficiency. nih.gov |
| Y130, Y376 | Substrate Affinity | Mutations affect the Km for acetyl-CoA, implicating them in substrate binding and positioning. nih.gov |
HMG-CoA Reductase (HMGR)
3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR) is the rate-limiting enzyme in the mevalonate pathway, a metabolic route responsible for the production of cholesterol and other isoprenoids. wikipedia.org It catalyzes the conversion of HMG-CoA to mevalonic acid. wikipedia.org The enzyme is a major drug target for cholesterol-lowering medications. wikipedia.org HMGR enzymes are categorized into two main classes: Class I enzymes are found in eukaryotes and some prokaryotes, while Class II enzymes are typically found in other prokaryotes and archaea. encyclopedia.pub
The proposed catalytic mechanism involves the formation of two key intermediates that remain bound to the enzyme:
First Reduction : The first molecule of NADPH donates a hydride to the thioester carbonyl carbon of HMG-CoA. This reduces the thioester to a hemi-thioacetal intermediate, identified as mevaldyl-CoA. embopress.orgresearchgate.net
Intermediate Collapse and Second Reduction : The mevaldyl-CoA intermediate then collapses, releasing coenzyme A (CoA-SH) and forming the aldehyde intermediate, mevaldehyde. encyclopedia.pub A second molecule of NADPH then enters the active site and donates a second hydride to the aldehyde carbon of mevaldehyde, reducing it to the final product, mevalonate. encyclopedia.pubembopress.org
This intricate mechanism ensures the complete reduction of HMG-CoA without the release of the reactive aldehyde intermediate. researchgate.netresearchgate.net
The reduction of HMG-CoA is dependent on the hydride donor cofactor, with most well-studied HMGRs, particularly from Class I, utilizing NADPH. wikipedia.orgcore.ac.uk The reaction stoichiometry involves the consumption of two molecules of NADPH for every molecule of HMG-CoA that is converted to mevalonate. researchgate.netmdpi.com
While NADPH is the canonical cofactor for eukaryotic HMGR, the specificity is more varied among Class II enzymes found in prokaryotes and archaea. nih.govnih.gov
NADPH Preference : The enzyme from Hevea brasiliensis shows a specific requirement for NADPH, with NADH being only 6% as effective. core.ac.uk Similarly, the HMGR from Streptococcus pneumoniae has a strong kinetic preference for NADPH, with a catalytic efficiency approximately 280-fold higher than for NADH. nih.gov
NADH/NADPH Utilization : The enzyme from Archaeoglobus fulgidus can use both NADH and NADPH with nearly equal efficiency. nih.gov The HMGR from Staphylococcus aureus can also use both cofactors but shows a preference for NADPH. nih.gov
NADH Specificity : In contrast, the biodegradative HMGR from Pseudomonas mevalonii utilizes NAD(H) exclusively as its oxidoreductant. researchgate.net
This diversity in cofactor preference suggests distinct evolutionary adaptations of the enzyme's active site architecture. nih.gov
Table 2: Cofactor Specificity in HMG-CoA Reductase from Various Organisms
| Organism | Enzyme Class | Preferred Cofactor | Relative Efficiency / Kinetic Parameters |
|---|---|---|---|
| Homo sapiens (Human) | Class I | NADPH | Utilizes two molecules of NADPH per reaction. researchgate.netmdpi.com |
| Hevea brasiliensis | Class I | NADPH | NADH is only 6% as effective as NADPH. core.ac.uk |
| Pseudomonas mevalonii | Class II | NADH | Utilizes NAD(H) exclusively. researchgate.net |
| Archaeoglobus fulgidus | Class II | NADH & NADPH | Can use both coenzymes equally well (kcat(NADPH)/kcat(NADH) ratio is 0.5). nih.gov |
| Staphylococcus aureus | Class II | NADPH | Prefers NADPH (kcat(NADPH)/kcat(NADH) ratio is 25). nih.gov |
The active site of HMG-CoA reductase is a large, open cavity situated at the interface between the monomers of the enzyme's functional dimer (or tetramer in humans). encyclopedia.pubresearchgate.netnih.govnih.gov This active site is not contained within a single subunit but is formed by residues from adjacent monomers. nih.gov The catalytic domain can be divided into three distinct binding subsites that accommodate the substrate and cofactor. encyclopedia.pubnih.govnih.gov
CoA Binding Subsite : This subsite is located in the large central L-domain of one monomer. encyclopedia.pubnih.gov It is a pocket lined with positively charged residues that interact with the ADP moiety of coenzyme A. Key residues in the human enzyme's CoA binding pocket include Ser565, Asn567, Arg568, and His866, with Tyr479 from the neighboring monomer also contributing to binding. encyclopedia.pub
NADPH/NADH Binding Subsite : The cofactor binds to the small carboxyl-terminal S-domain of the opposing subunit. mdpi.comnih.gov This arrangement places the nicotinamide (B372718) ring of the cofactor in proximity to the HMG moiety of the substrate, facilitating hydride transfer. pnas.org
HMG Binding Subsite : The HMG portion of the substrate binds in a smaller, deeper pocket located at the interface of the two monomers, positioned between the CoA and NADPH binding sites. mdpi.comnih.govnih.gov Key catalytic residues, such as Glu559, Asp767, and His866 in the human enzyme, are located at the bottom of this pocket and are essential for catalysis. researchgate.net
Structural studies have also revealed a flexible "flap domain" that can close over the active site upon substrate binding, which may play a role in shielding the reaction intermediates from the solvent and enabling cofactor exchange without intermediate release. researchgate.netpnas.org
Structural Insights into Enzyme-Substrate/Cofactor Interactions
The active site of HMG-CoA reductase (HMGR) is a complex cavity situated at the interface where two monomers of the enzyme join. mdpi.com This active site is comprised of three distinct subsites that bind HMG, Coenzyme A (CoA), and NADPH, respectively. mdpi.com The HMG binding pocket is located at the dimer interface and is formed by residues from both subunits. mdpi.com Specifically, in human HMGR, these residues include Ser684, Asp690, Lys691, Lys692, and Asp767 from one monomer, and Glu559, Lys735, Asn755, Leu853, and His866 from the opposing monomer. mdpi.com The CoA moiety binds to the L-domain of one monomer. mdpi.com
The cofactor NADPH binds to the S-domain of the adjacent monomer. mdpi.com The binding of HMG-CoA is initiated by interactions within the L-domain of one monomer, while a "hydrophobic shield" formed by Tyr-479 from the neighboring monomer encloses the adenine (B156593) base of the CoA, securing the substrate in the binding pocket. virginia.edu
In the Class II HMGR found in Streptococcus pneumoniae (SpHMGR), the cofactor NADPH interacts almost exclusively with the monomer opposite to the one binding HMG-CoA. nih.gov Both the substrate and cofactor bind with their reactive groups buried deep within the active site. nih.gov Hydrogen bonding plays a crucial role in these interactions. nih.gov
Domain Motions and Conformational Changes during Catalysis
The catalytic cycle of HMG-CoA reductase involves significant conformational changes and domain movements. osti.gov A key element in this process is a highly mobile C-terminal domain (CTD) in Class II HMGRs, which adopts multiple conformations throughout the reaction cycle. acs.orgresearchgate.net
The primary conformational states observed are:
Open conformation: In the absence of any bound ligands or when only the cofactor NAD(P)H is bound, the CTD is in an "open" state. acs.org This exposes the binding sites, allowing for the entry and exit of the substrate and cofactor. acs.org
Partially closed conformation: When only HMG-CoA is bound, the CTD undergoes a large conformational change to a "partially closed" state. acs.org In this conformation, the domain directly interacts with the CoA moiety, covering the substrate-binding site while leaving the cofactor-binding site accessible. acs.org
Closed conformation: When both the substrate and cofactor are bound, the enzyme adopts a "closed" conformation. acs.org The CTD covers the entire active site, interacting with both the substrate and the cofactor. acs.org This closure is essential for catalysis to occur.
These domain movements are critical for the enzyme's function, enabling the exchange of the oxidized cofactor (NADP+) for a new NADPH molecule without releasing the reaction intermediates. nih.govosti.gov In human HMGR, a "Flap domain" plays a similar role. tandfonline.comnih.gov Molecular dynamics simulations have shown that this domain remains open in the apo form (no substrate bound) and closes upon substrate binding. tandfonline.comnih.gov The phosphorylation of Ser872 can induce further significant conformational changes, leading to a complete closure of the active site. tandfonline.comnih.gov
Substrate Specificity of HMGR in Different Organisms
HMG-CoA reductase enzymes are categorized into two main classes, Class I and Class II, which exhibit differences in their structure and substrate specificity. nih.govnih.govarchivesofmedicalscience.com
Class I HMGRs are found in eukaryotes and some archaea. nih.govarchivesofmedicalscience.com The human enzyme is a well-studied example of a Class I HMGR. nih.govembopress.org These enzymes are typically anchored to the endoplasmic reticulum. nih.gov
Class II HMGRs are found in eubacteria and certain archaea. nih.govarchivesofmedicalscience.com These enzymes are soluble. nih.gov
A key difference between the two classes lies in their cofactor preference. While eukaryotic Class I HMGRs predominantly use NADPH, Class II enzymes show a wider range of specificity for either NADH or NADPH. nih.govosti.gov For instance, the HMGR from Pseudomonas mevalonii utilizes NAD(H) rather than NADP(H). embopress.org In contrast, the HMGR from Streptococcus pneumoniae can use both NADH and NADPH, but displays a strong kinetic preference for NADPH. nih.gov
The structural basis for this cofactor specificity is an area of active research. osti.govacs.orgacs.org The differences in the active site architecture between human and bacterial HMGRs may also explain why certain inhibitors that target the human enzyme are not effective against bacterial HMGRs. embopress.org Furthermore, some archaea, such as Archaeoglobus fulgidus and species of Thermoplasma, possess a Class II-like HMGR of bacterial origin, likely acquired through lateral gene transfer. nih.gov
Table 1: Kinetic Parameters of S. pneumoniae HMG-CoA Reductase for NAD(P)H
| Cofactor | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|
| NADPH | 28.9 ± 5.1 | 6.85 ± 0.3 | 2.4 x 10⁵ |
| NADH | 153 ± 59.3 | 0.131 ± 0.02 | 8.6 x 10² |
Data sourced from kinetic analysis of SpHMGR, demonstrating a ~280-fold preference for NADPH over NADH. nih.gov
HMG-CoA Lyase (HMGCL)
Catalytic Mechanism: Retro-Claisen Condensation
HMG-CoA lyase (HMGCL) catalyzes the cleavage of (S)-3-hydroxy-3-methylglutaryl-CoA into acetyl-CoA and acetoacetate (B1235776). wikipedia.orgwikidoc.org This reaction is a retro-Claisen condensation. uam.esnih.gov The enzyme acts as a base, initiating a nucleophilic attack on the C3 hydroxyl group of the HMG-CoA substrate. uam.es It also functions as an acid, accepting the electrons released from the cleavage of the C2–C3 bond. uam.es The reaction is stereospecific for the (S)-isomer of HMG-CoA. nih.gov
Cation Dependence (Mg²⁺, Mn²⁺)
The catalytic activity of HMG-CoA lyase is dependent on the presence of a divalent metal ion, with magnesium (Mg²⁺) and manganese (Mn²⁺) being effective activators. wikipedia.orguam.esnih.gov The divalent cation is thought to form a bridge between the substrate and the enzyme. uam.es Studies have shown that the enzyme can form a binary complex with the metal ion in the absence of the substrate. acs.org The binding of the substrate then leads to the formation of a catalytically active ternary enzyme-substrate-metal complex. nih.gov While both Mg²⁺ and Mn²⁺ stimulate the cleavage of HMG-CoA, the degree of stimulation can vary. For the avian enzyme, Mg²⁺ produces a higher stimulation of HMG-CoA cleavage compared to Mn²⁺. nih.gov
Active Site Residues and Substrate Binding
The active site of HMG-CoA lyase is located in a cavity at the C-terminal end of a (βα)₈ barrel structure, also known as a TIM barrel. wikipedia.orgwikidoc.orgnih.gov Several key amino acid residues are crucial for substrate binding and catalysis.
Crystal structures of human HMGCL have identified the ligands for the activator cation, which include the side chains of Asp42, His233, His235, and Asn275. nih.govnih.gov Arg41 is another critical residue located in the active site. wikipedia.orgnih.gov It forms a salt bridge with the carboxylate group of the substrate and is thought to be involved in the stabilization of the enolized form of the acetyl-CoA product. wikipedia.orgresearchgate.net Mutations in Arg41, such as R41Q, drastically reduce catalytic activity. wikipedia.orgnih.gov
Other important residues implicated in active site function through mutagenesis studies include Glu72 and Asp204. nih.gov Lys48 has also been identified as necessary for substrate binding, with mutations at this position leading to a loss of enzyme activity. wikipedia.orguam.es Docking models suggest that Lys48 interacts with the pantothenic acid moiety of CoA. uam.esuam.es
Table 2: Key Active Site Residues of Human HMG-CoA Lyase
| Residue | Proposed Function |
|---|---|
| Arg41 | Substrate binding, stabilization of reaction intermediate. wikipedia.orgnih.govresearchgate.net |
| Asp42 | Cation ligand, catalysis. wikipedia.orgnih.govnih.govnih.gov |
| Lys48 | Substrate binding (CoA moiety). wikipedia.orguam.es |
| Glu72 | Cation binding, catalysis. nih.gov |
| His233 | Cation ligand, catalysis. wikipedia.orgnih.govnih.gov |
| His235 | Cation ligand. nih.govnih.gov |
| Cys266 | Implicated in active site function. nih.gov |
| Asn275 | Cation ligand. nih.gov |
This table summarizes key residues and their roles based on structural and mutagenesis studies.
Structural Characterization of HMGCL and Enzyme-Inhibitor Complexes
The three-dimensional structure of human 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) has been elucidated through X-ray crystallography, providing significant insights into its function and the molecular basis of diseases associated with its deficiency. genecards.orgmedlineplus.gov The enzyme adopts a (β/α)8 barrel fold, also known as a TIM barrel, a common structural motif in enzymes. nih.govresearchgate.net The physiologically active form of HMGCL is a dimer, and the crystal structure suggests that substrate access to the active site is through a cavity at the C-terminal end of this barrel structure. genecards.orgwikipedia.org
Detailed structural information has been obtained from ternary complexes of HMGCL, which include the enzyme, a divalent metal cation (typically Mg2+), and either a substrate or an inhibitor. researchgate.netnih.govnih.gov To study the enzyme-substrate complex, a catalytically deficient mutant, R41M, was used with the natural substrate HMG-CoA. nih.govnih.gov For the wild-type enzyme, the competitive inhibitor 3-hydroxyglutaryl-CoA (HG-CoA) was used to form a stable complex for structural analysis. researchgate.netnih.govnih.gov
Crystal structures of these ternary complexes have been determined at resolutions of 2.2 Å for the R41M-Mg2+-HMG-CoA complex and 2.4 Å for the wild-type HMGCL-Mg2+-HG-CoA complex. researchgate.netnih.govnih.gov These structures reveal critical details about ligand binding and the catalytic mechanism. The S-stereoisomer of both the substrate and the inhibitor is specifically bound in the active site. nih.govnih.gov The Mg2+ ion is coordinated by several residues, including the imidazoles of His233 and His235, the carboxyl oxygen of Asp42, and an ordered water molecule. nih.govnih.gov This water molecule is positioned between Asp42 and the C3 hydroxyl group of the bound substrate or inhibitor and is thought to act as a proton shuttle during catalysis. nih.govnih.gov
A significant finding from these structural studies is the conformational change of a flexible loop (residues 263-275) that contains a highly conserved "signature" sequence for HMGCL. nih.govnih.gov Upon substrate binding in the R41M mutant, this loop moves approximately 6 Å closer to the active site. nih.gov This movement brings the functionally important Cys266 residue into the catalytic center. nih.govnih.gov In contrast, in the unliganded enzyme and the inhibitor-bound wild-type enzyme, this loop is positioned further away from the active site. nih.govnih.gov The interaction of Arg41 with the C1 carbonyl oxygen of the acyl-CoA, observed in the ternary complexes, explains the severe enzymatic deficiency caused by mutations at this site. nih.govnih.gov
Table 1: Crystallographic Data for Human HMGCL Ternary Complexes
| Complex | PDB ID | Resolution (Å) | Key Findings | Reference |
| WT HMGCL-Mg2+-HG-CoA | 2CW6 | 2.4 | Reveals inhibitor binding mode and coordination of Mg2+. nih.gov | nih.govnih.gov |
| R41M HMGCL-Mg2+-HMG-CoA | Not explicitly stated | 2.2 | Shows substrate binding and a significant conformational change of the flexible loop containing Cys266. nih.govnih.gov | nih.govnih.gov |
Regulation of Hmg Coa Metabolism
Transcriptional Control Mechanisms
The primary mechanism for controlling the synthesis of cholesterol and fatty acids at the genetic level is orchestrated by a family of transcription factors known as Sterol-Regulatory Element-Binding Proteins (SREBPs). biologists.comnih.gov These membrane-bound proteins directly stimulate the transcription of more than 30 genes involved in the uptake and synthesis of cholesterol, fatty acids, triglycerides, and phospholipids. biologists.comnih.gov
SREBPs are synthesized as inactive precursors attached to the endoplasmic reticulum (ER) membrane, where they form a complex with SREBP-cleavage-activating protein (SCAP). biologists.commdpi.com SCAP functions as the cellular sterol sensor. biologists.com When cellular sterol levels are high, the SCAP-SREBP complex is retained in the ER through SCAP's interaction with another ER-resident protein, insulin-induced gene (Insig). biologists.comwikipathways.org However, when sterol levels fall, SCAP undergoes a conformational change, dissociates from Insig, and escorts the SREBP precursor from the ER to the Golgi apparatus. mdpi.comwikipathways.org
Within the Golgi, SREBP undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P). biologists.commdpi.com This releases the N-terminal domain of SREBP, a potent transcription factor of the basic helix-loop-helix leucine (B10760876) zipper (bHLH-Zip) class. biologists.comfrontiersin.org This active nuclear form (nSREBP) then translocates to the nucleus. mdpi.com In the nucleus, nSREBP binds to specific DNA sequences called sterol regulatory elements (SREs) located in the promoter regions of its target genes, including the gene for HMGR. frontiersin.orgwikipedia.org
Mammals have three main SREBP isoforms: SREBP-1a, SREBP-1c, and SREBP-2. biologists.com
SREBP-2 preferentially activates genes required for cholesterol synthesis, such as HMG-CoA synthase, HMG-CoA reductase, and squalene (B77637) synthase. nih.govmdpi.com
SREBP-1c primarily regulates genes involved in fatty acid and triglyceride synthesis. nih.govmdpi.com
SREBP-1a is a powerful activator of all SREBP-responsive genes. biologists.comnih.gov
Maximal transcriptional activation of the HMGR gene by SREBPs often requires the cooperative action of other transcription factors, such as NF-Y and CREB, which bind to their respective sites on the promoter. biologists.compnas.org This cooperative binding leads to the recruitment of coactivators and results in robust gene expression. pnas.orgnih.gov
Table 1: Key Proteins in the SREBP-Mediated Transcriptional Regulation of HMGR
| Protein | Function | Cellular Location | Activators/Inhibitors |
| SREBP | Transcription factor that activates genes for lipid synthesis. | ER (precursor), Nucleus (active form) | Activated by low sterol levels. |
| SCAP | Sterol sensor; escorts SREBP from ER to Golgi. | ER, Golgi | Inhibited by binding to cholesterol and Insig. |
| Insig | ER retention protein; binds SCAP in high sterol conditions. | ER | Activity modulated by sterol levels. |
| S1P/S2P | Proteases that cleave SREBP in the Golgi. | Golgi | Cleavage is enabled by SREBP's arrival in the Golgi. |
| HMGR | Rate-limiting enzyme in cholesterol synthesis. | ER | Gene expression is upregulated by active SREBP-2. |
Post-Translational Modifications
The activity and concentration of key enzymes in the HMG-CoA metabolic pathways are also rapidly adjusted through modifications made directly to the proteins after they have been synthesized.
A key short-term regulatory mechanism for HMGR is reversible phosphorylation. nih.govpnas.org The enzyme's activity is inhibited by phosphorylation and restored by dephosphorylation. pnas.orgcreative-proteomics.com This covalent modification allows for rapid changes in the rate of mevalonate (B85504) production in response to cellular energy status and hormonal signals. wikipedia.orgnih.gov
The primary kinase responsible for this inactivation is the AMP-activated protein kinase (AMPK), which is activated by high levels of AMP, a signal of low cellular energy. nih.gov Phosphorylation occurs at a specific serine residue located near the C-terminus of the enzyme (Serine 872 in the human enzyme). nih.gov This modification is thought to induce a conformational change that reduces the enzyme's catalytic efficiency. acs.org Other kinases, such as protein kinase C, have also been shown to phosphorylate and inactivate HMGR. nih.gov
Conversely, protein phosphatases, including protein phosphatase 2A, can remove the phosphate (B84403) group, thereby reactivating the enzyme. wikipedia.orgnih.gov Hormones like insulin (B600854) can promote the dephosphorylated, active state, while glucagon (B607659) promotes the phosphorylated, inactive state. nih.govnumberanalytics.com
The cellular level of HMGR is tightly controlled by its rate of degradation, a process that is accelerated by high levels of sterols. nih.gov This mechanism, known as sterol-accelerated endoplasmic reticulum-associated degradation (ERAD), ensures that the cell can rapidly reduce its capacity for cholesterol synthesis when sufficient sterols are present. annualreviews.organnualreviews.org The half-life of the HMGR protein can be drastically reduced from over 10 hours in sterol-depleted cells to less than one hour when sterols are abundant. annualreviews.orgresearchgate.net
The process is initiated when accumulating sterols, such as lanosterol (B1674476) or the oxysterol 25-hydroxycholesterol, trigger the binding of HMGR's transmembrane domain to the Insig proteins in the ER membrane. nih.govpnas.org This binding event is crucial as it facilitates the recruitment of membrane-bound E3 ubiquitin ligases. nih.govpnas.org Several E3 ligases have been implicated in marking HMGR for degradation, including gp78, TRC8, Hrd1, and RNF145. nih.govmolbiolcell.orgelifesciences.org These enzymes attach chains of a small protein called ubiquitin to specific lysine (B10760008) residues on the cytosolic portion of HMGR. wikipedia.orgpnas.org
The polyubiquitinated HMGR is then recognized and extracted from the ER membrane by the ATPase p97/VCP complex. pnas.org Finally, the extracted enzyme is delivered to the cytosolic 26S proteasome for complete degradation. nih.gov This degradation pathway is further enhanced by non-sterol isoprenoids like geranylgeranyl pyrophosphate (GGpp), ensuring a balanced synthesis of both sterol and non-sterol products from the mevalonate pathway. annualreviews.organnualreviews.org
Table 2: Key Steps and Proteins in HMGR Degradation
| Step | Description | Key Proteins Involved | Trigger |
| 1. Sensing | High sterol levels are sensed by the transmembrane domain of HMGR. | HMGR, Insig-1, Insig-2 | Accumulation of sterols (e.g., lanosterol, 25-hydroxycholesterol). pnas.org |
| 2. Ubiquitination | Insig proteins recruit E3 ubiquitin ligases to attach ubiquitin chains to HMGR. | gp78, TRC8, RNF145, Hrd1. elifesciences.org | Sterol-induced binding of HMGR to Insig. nih.gov |
| 3. Extraction | The ubiquitinated HMGR is pulled out of the ER membrane. | p97/VCP complex. pnas.org | Polyubiquitination of HMGR. |
| 4. Degradation | The extracted protein is destroyed by the proteasome. | 26S Proteasome. nih.gov | Delivery of ubiquitinated HMGR to the proteasome. |
Oxidative Inactivation and Thiol/Disulfide Exchange in HMGCL
The activity of mitochondrial HMG-CoA lyase (HMGCL), which catalyzes the final step of ketogenesis, is sensitive to the redox state of the cell. nih.gov The enzyme's catalytic function is critically dependent on the reduced state of its cysteine residues. nih.gov Oxidation of these residues can lead to a significant loss of activity.
Research on avian HMGCL has shown that the air-oxidized enzyme possesses less than 1% of the activity of the fully reduced enzyme. nih.gov This sensitivity suggests a potential regulatory mechanism via thiol/disulfide exchange. nih.govnih.gov Specific cysteine residues, particularly a highly reactive one near the C-terminus (Cys-323 in the human enzyme), are positioned to form an inter-subunit disulfide bond upon oxidation, leading to inactivation. nih.govuam.es The formation of this disulfide cross-link between the two subunits of the dimeric enzyme effectively shuts down its catalytic function. nih.govnih.gov This mechanism could allow the rate of ketogenesis to be modulated in response to changes in the mitochondrial redox environment, such as those that occur during oxidative stress.
Allosteric Regulation and Feedback Mechanisms
Beyond transcriptional and post-translational control, the activity of HMGR is subject to immediate regulation through feedback mechanisms. The enzyme is inhibited by both sterol and non-sterol end-products derived from mevalonate. nih.govgrantome.com This ensures that the pathway's output is coordinated with the cell's requirements. Full suppression of HMGR requires the presence of both a sterol regulator, typically cholesterol, and a non-sterol regulator synthesized from mevalonate. nih.gov
Cholesterol itself acts as a key feedback inhibitor, primarily through the SREBP and ERAD pathways described above. researchgate.net Additionally, certain oxysterols, which are oxidized derivatives of cholesterol, are potent suppressors of HMGR activity, acting as important signaling molecules in this feedback loop. nih.gov Reduced levels of these oxysterols can lead to an up-regulation of the enzyme's activity. nih.gov
While statins are well-known competitive inhibitors that bind to the active site of HMGR, there is also evidence for allosteric inhibition. nih.gov Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its activity. nih.govrsc.org This represents another layer of control that can modulate the rate of mevalonate synthesis.
Compartmentalization of HMG-CoA Metabolizing Enzymes
The metabolic pathways involving 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) are intricately regulated through the spatial separation of key enzymes within different cellular compartments. This compartmentalization allows for the independent regulation of distinct metabolic processes, such as cholesterol synthesis in the cytoplasm and endoplasmic reticulum (ER) versus other isoprenoid production pathways that may originate in peroxisomes. researchgate.netnih.gov
Key enzymes of the mevalonate pathway are found in multiple locations, including the cytosol, the endoplasmic reticulum, and peroxisomes. researchgate.net For instance, enzymes required for the conversion of acetyl-CoA to farnesyl diphosphate (B83284) are located in peroxisomes. researchgate.net Specifically, acetoacetyl-CoA thiolase and HMG-CoA synthase are encoded by single genes but are found in both the cytosol and peroxisomes. researchgate.net
HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway, is primarily known as an endoplasmic reticulum (ER) protein. nih.govahajournals.org In fungi, HMGCR has been observed to accumulate at the perinuclear or peripheral ER. nih.gov Further studies in yeast have shown that under conditions of acute glucose restriction, HMGCR enzymes are actively partitioned and retained at the nucleus-vacuole junction (NVJ), an ER-mediated contact site. elifesciences.org This specific sub-compartmentalization at the NVJ is dependent on the protein Nvj1 and the transcription factor Upc2, and it serves to enhance the flux of the mevalonate pathway for sterol-ester biosynthesis. elifesciences.org
Evidence also points to a dual localization of HMGCR in both the ER and peroxisomes. researchgate.net It is proposed that two separate pools of mevalonate are generated from these locations, each with distinct metabolic fates. researchgate.net Mevalonate originating from the ER-bound HMGCR is primarily channeled towards sterol biosynthesis, while mevalonate produced in peroxisomes is directed to the synthesis of non-sterol products. researchgate.net The concentration of HMG-CoA within peroxisomes is critical, as these organelles also contain HMG-CoA lyase, which can convert HMG-CoA back to acetoacetate (B1235776) and acetyl-CoA, and an acyl-CoA thioesterase that can hydrolyze HMG-CoA, adding further layers of regulation. researchgate.net
This strategic placement of enzymes ensures that shared precursors like HMG-CoA can be directed toward different biosynthetic endpoints based on the cell's metabolic needs, preventing metabolic chaos and allowing for precise control over complex biochemical networks. nih.govcreative-proteomics.com
Table 1: Subcellular Localization of Key HMG-CoA Metabolizing Enzymes
| Enzyme | Subcellular Location(s) | Function | Source(s) |
| Acetoacetyl-CoA thiolase | Cytosol, Peroxisomes | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. | researchgate.net |
| HMG-CoA synthase | Cytosol, Peroxisomes | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. | researchgate.net |
| HMG-CoA reductase (HMGCR) | Endoplasmic Reticulum (ER), Nucleus-Vacuole Junction (NVJ), Peroxisomes | Reduces HMG-CoA to mevalonate, the rate-limiting step in the mevalonate pathway. | researchgate.netnih.govahajournals.orgelifesciences.org |
| HMG-CoA lyase | Peroxisomes | Cleaves HMG-CoA into acetoacetate and acetyl-CoA. | researchgate.net |
Substrate and Product Level Influence on Enzyme Activity
The activity of enzymes in the HMG-CoA metabolic pathway is tightly controlled by the concentrations of their substrates and end-products. This regulation primarily affects HMG-CoA reductase (HMGCR), the key control point of the mevalonate pathway. nih.govcreative-proteomics.com
The forward reaction catalyzed by HMGCR is driven by its substrates, HMG-CoA and the cofactor NAD(P)H. nih.govresearchgate.net The enzyme catalyzes the four-electron reduction of HMG-CoA to mevalonate, consuming two equivalents of NAD(P)H in the process. researchgate.net While the enzyme can utilize both NADH and NADPH, some forms show a strong kinetic preference for NADPH. nih.gov The binding of the HMG-CoA substrate and the NADPH cofactor occurs in distinct but interacting sites within the enzyme's active site, which is located at a homodimeric interface. nih.govmdpi.com
Conversely, the accumulation of downstream products exerts significant feedback inhibition on HMGCR activity. Cholesterol, a major end-product of the pathway, is a key feedback regulator. creative-proteomics.com When cellular cholesterol levels rise, it inhibits the activity of HMGCR, thereby reducing the rate of its own synthesis. creative-proteomics.com Other sterols likely contribute to this inhibition as well. ahajournals.org This feedback mechanism is crucial for maintaining cholesterol homeostasis. ahajournals.orgcreative-proteomics.com
The reverse reaction can be driven by the products CoA-SH and mevalonate, along with the oxidized cofactor NADP+. researchgate.net However, under normal physiological conditions, the reaction strongly favors the forward direction towards mevalonate synthesis. creative-proteomics.com The catalytic cycle of HMGCR is notable in that it does not release reaction intermediates; the enzyme proceeds through the entire two-step reduction before releasing the final product, mevalonate. nih.gov This ensures the efficient and controlled conversion of HMG-CoA. nih.gov
The ability of statin drugs to lower cholesterol is a direct consequence of substrate-level influence. Statins are structurally similar to the HMG-CoA substrate and act as competitive inhibitors, binding to the HMG portion of the active site on HMGCR. mdpi.comimrpress.com This competition blocks the access of the natural substrate, HMG-CoA, effectively halting the pathway. mdpi.com
Table 2: Influence of Substrates and Products on HMG-CoA Reductase (HMGCR) Activity
| Molecule | Type | Effect on HMGCR Activity | Mechanism | Source(s) |
| HMG-CoA | Substrate | Activates | Drives the forward reaction. | nih.govresearchgate.net |
| NAD(P)H | Cofactor/Substrate | Activates | Provides reducing equivalents for the conversion of HMG-CoA to mevalonate. | nih.govresearchgate.net |
| Cholesterol | End-product | Inhibits | Acts as a feedback regulator, reducing enzyme activity when cellular levels are high. | ahajournals.orgcreative-proteomics.com |
| Other Oxysterols | End-product | Inhibits | Contribute to feedback inhibition of the enzyme. | ahajournals.org |
| Mevalonate | Product | Inhibits | Can drive the reverse reaction in the presence of CoA and NADP+. | researchgate.net |
| CoA-SH | Product | Inhibits | Can drive the reverse reaction in the presence of mevalonate and NADP+. | researchgate.net |
Comparative Biochemistry and Phylogeny of Hmg Coa Pathways
Diversity of HMG-CoA Enzymes Across Biological Domains
The enzymes of the HMG-CoA pathway are ubiquitous, found in eukaryotes, prokaryotes, and archaea, underscoring their ancient origins. purdue.eduresearchgate.net However, significant variations exist in their structure, function, and regulation across these biological kingdoms.
Mammalian HMG-CoA Systems
In mammals, the HMG-CoA pathway is critical for cholesterol biosynthesis and the production of ketone bodies. The key enzymes, HMG-CoA synthase (HMGCS) and HMG-CoA reductase (HMGCR), exist as distinct isoforms with specific subcellular localizations and regulatory mechanisms. wikipedia.orgebi.ac.uk
The synthesis of HMG-CoA begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase (ACAT). mdpi.comencyclopedia.pub Subsequently, HMG-CoA synthase catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to produce HMG-CoA. mdpi.comencyclopedia.pubuniprot.orgreactome.org This HMG-CoA is then reduced to mevalonate (B85504) by HMG-CoA reductase, a rate-limiting step in cholesterol synthesis. encyclopedia.pubwikipedia.orgmdpi.com
Mammals possess two HMG-CoA synthase isozymes: a cytosolic form (HMGCS1) and a mitochondrial form (HMGCS2). wikipedia.org The cytosolic isozyme is involved in the mevalonate pathway leading to cholesterol and other isoprenoids, while the mitochondrial isozyme is primarily responsible for the synthesis of ketone bodies. ebi.ac.uk Human cytosolic and mitochondrial HMG-CoA synthase share only 60.6% amino acid identity. wikipedia.org
Similarly, mammalian HMG-CoA reductase is a highly regulated enzyme. The human gene for HMGCR is located on chromosome 5 and consists of 20 exons. nih.gov The protein is anchored to the endoplasmic reticulum membrane by a domain with eight transmembrane helices. wikipedia.orgembopress.org The catalytic domain of the enzyme resides in the cytosol. wikipedia.orgembopress.org The activity of HMG-CoA reductase is controlled at multiple levels, including transcription, translation, and post-translational modifications like phosphorylation. mdpi.comembopress.org This intricate regulation ensures cellular cholesterol homeostasis. purdue.edu A homolog of HMG-CoA reductase has been identified in the fruit fly Drosophila melanogaster, encoded by the clb gene, which is essential for germ cell migration. sdbonline.org
In some insects, such as the moth Manduca sexta, the enzymatic machinery can produce both 3-hydroxy-3-methylglutaryl-CoA and its homolog, 3-hydroxy-3-ethylglutaryl-CoA, which is a precursor for certain juvenile hormones. nih.gov This indicates a degree of substrate promiscuity in the enzymes of this pathway. nih.gov
Plant HMG-CoA Metabolism
Plants utilize the HMG-CoA pathway for the synthesis of a wide array of isoprenoids, which are vital for processes such as growth, development, and defense. Unlike animals, plants have multiple HMG-CoA reductase isoenzymes. elsevier.esscispace.com These isoenzymes appear to have arisen through gene duplication and subsequent divergence. scispace.com
Plant HMG-CoA reductases, like their mammalian counterparts, are Class I enzymes and are typically anchored to the endoplasmic reticulum membrane, although they possess only two transmembrane helices. mdpi.combiorxiv.org The regulation of plant HMG-CoA reductase also shares similarities with the mammalian system, involving control at the transcriptional and post-translational levels. biorxiv.org
HMG-CoA synthase genes have been identified in numerous plant species. mdpi.com Evidence suggests that these genes originated from a common ancestor and diversified as plant lineages evolved. mdpi.com In some plants, ozone exposure has been shown to transiently increase the transcript levels of the cytosolic/endoplasmic hydroxyethylglutaryl-CoA synthase gene, indicating a role for this pathway in stress responses. sci-hub.se
In soybean (Glycine max), the enzyme HMG-CoA reductase 1 (GmHMGR1) plays a significant role in the early stages of nodule formation during symbiotic nitrogen fixation. nih.gov
Fungal HMG-CoA Pathways
In fungi, the HMG-CoA pathway is essential for the synthesis of ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. elsevier.es HMG-CoA reductase is a key enzyme in this pathway and is the target of antifungal drugs. elsevier.es
Fungal HMG-CoA reductases are classified as Class I enzymes and share a high degree of homology in their catalytic region with mammalian enzymes. elsevier.es They typically possess a membrane anchor domain, a linker region, and a catalytic domain. elsevier.es The budding yeast Saccharomyces cerevisiae has two HMG-CoA reductase isoenzymes, Hmg1p and Hmg2p, encoded by the HMG1 and HMG2 genes, respectively. elsevier.esyeastgenome.org In contrast, the fission yeast Schizosaccharomyces pombe has only a single functional HMG-CoA reductase gene, hmg1+. nih.gov
The stability of the two HMG-CoA reductase isozymes in S. cerevisiae is differentially regulated. Hmg1p is relatively stable, while Hmg2p is rapidly degraded in a feedback mechanism that responds to the levels of mevalonate pathway products. nih.gov
Bacterial and Archaeal HMG-CoA Systems
The HMG-CoA pathway is also present in some bacteria and archaea. Phylogenetic analyses have revealed two distinct classes of HMG-CoA reductases: Class I enzymes, which are found in eukaryotes and some archaea, and Class II enzymes, which are characteristic of eubacteria and certain other archaea. purdue.edunih.govelsevier.es
Class II HMG-CoA reductases are soluble, cytosolic enzymes, lacking the membrane-spanning domain found in their Class I counterparts. mdpi.comencyclopedia.pub There is also a significant difference in their sensitivity to statin drugs, with Class II enzymes being much less susceptible to inhibition. nih.gov
While many bacteria utilize the alternative, non-mevalonate pathway for isoprenoid synthesis, a number of Gram-positive pathogens employ a mevalonate pathway that is similar to that in eukaryotes and involves HMG-CoA synthase. ebi.ac.uk In the bacterium Lactobacillus johnsonii, it is hypothesized that acetyl-CoA and acetoacetyl-CoA can be condensed to form hydroxyethyl-glutaryl-CoA, initiating isoprenoid biosynthesis. frontiersin.org
Evolutionary Conservation and Divergence of Enzyme Function
The enzymes of the HMG-CoA pathway exhibit a fascinating pattern of evolutionary conservation and divergence. The catalytic domains of HMG-CoA reductase are highly conserved across eukaryotes, while the membrane-anchoring domains are more divergent. nih.gov This suggests a strong selective pressure to maintain the catalytic function of the enzyme, while allowing for adaptation in its regulation and subcellular localization.
Phylogenetic analysis indicates that the HMG-CoA reductase genes in eukaryotes and most archaea belong to Class I, while those in certain prokaryotes and archaea fall into Class II. nih.gov The sequence identity between Class I and Class II enzymes is relatively low, ranging from 14-20%. embopress.org This divergence is also reflected in their sensitivity to inhibitors, with Class I enzymes being significantly more susceptible to statins. nih.gov
The duplication of the HMG-CoA reductase gene in Saccharomyces cerevisiae is believed to have occurred after its divergence from Schizosaccharomyces pombe. nih.gov In plants, the presence of multiple HMG-CoA synthase and reductase genes is a result of gene duplication and subsequent functional diversification. scispace.commdpi.com
In Caenorhabditis elegans, the mevalonate pathway is conserved, although it lacks the branch leading to cholesterol synthesis. plos.org The regulation of HMG-CoA synthase by post-translational modifications like ubiquitination and sumoylation appears to be an evolutionarily conserved mechanism. pnas.org
Isoenzymes and Subcellular Localization
A key feature of HMG-CoA pathway organization is the existence of isoenzymes with distinct subcellular localizations. This compartmentalization allows for the independent regulation of different metabolic branches originating from the pathway.
In vertebrates, HMG-CoA synthase exists as both a cytosolic and a mitochondrial isozyme. wikipedia.orgebi.ac.uk The cytosolic form participates in the mevalonate pathway for cholesterol synthesis, while the mitochondrial form is involved in ketogenesis. ebi.ac.uk
In the yeast Saccharomyces cerevisiae, the two HMG-CoA reductase isoenzymes, Hmg1p and Hmg2p, are both localized to the endoplasmic reticulum (ER), specifically the nuclear envelope at endogenous expression levels. nih.govmolbiolcell.org However, when overexpressed, Hmg1p remains concentrated in the nuclear envelope, while Hmg2p is found predominantly in the peripheral ER. nih.govmolbiolcell.org This differential localization is associated with the induction of distinct ER membrane proliferations. nih.govmolbiolcell.org
In sweet potato, HMG-CoA reductase is found in the mitochondria in fresh and cut tissues. oup.com However, upon infection with a fungus, a microsomal form of the enzyme is induced, which is thought to be involved in the synthesis of terpene phytoalexins. oup.com
In plants, 3-hydroxy-3-methylglutaryl-CoA lyase (HMGL) isoforms have been identified in the mitochondria, peroxisomes, and cytosol, suggesting a complex subcellular distribution to manage HMG-CoA pools for various metabolic needs, including isoprenoid biosynthesis. nih.gov
Table of HMG-CoA Pathway Enzymes and their Characteristics Across Domains
| Enzyme | Domain | Key Characteristics | Subcellular Localization | References |
|---|---|---|---|---|
| HMG-CoA Synthase | Mammalia | Exists as cytosolic (HMGCS1) and mitochondrial (HMGCS2) isozymes. | Cytosol, Mitochondria | wikipedia.orgebi.ac.uk |
| HMG-CoA Reductase | Mammalia | Single gene (HMGCR), highly regulated, Class I enzyme with 8 transmembrane domains. | Endoplasmic Reticulum | wikipedia.orgnih.govembopress.org |
| HMG-CoA Reductase | Plantae | Multiple isoenzymes, Class I, typically 2 transmembrane domains. | Endoplasmic Reticulum, Mitochondria | mdpi.comelsevier.esscispace.combiorxiv.orgoup.com |
| HMG-CoA Reductase | Fungi | Class I enzyme, one or two genes depending on the species. | Endoplasmic Reticulum (Nuclear Envelope, Peripheral ER) | elsevier.esyeastgenome.orgnih.govnih.govmolbiolcell.org |
| HMG-CoA Reductase | Bacteria/Archaea | Class II enzymes, soluble, low statin sensitivity. | Cytosol | mdpi.comencyclopedia.pubnih.gov |
Advanced Research Methodologies for Hydroxyethylglutaryl Coa Research
Structural Biology Approaches
Structural biology provides a three-dimensional blueprint of enzyme active sites, revealing the precise molecular interactions that govern substrate binding and catalysis.
X-ray crystallography is a premier technique for determining the high-resolution, three-dimensional structure of proteins and their complexes with ligands. nih.govwikipedia.org The process involves crystallizing a purified protein in the presence of its substrate or an analog, then exposing the crystal to an X-ray beam. The resulting diffraction pattern allows researchers to calculate an electron density map and build an atomic model of the enzyme-ligand complex. nih.govwikipedia.org
This method provides invaluable insights into the architecture of the active site. For instance, in studies of enzymes that metabolize acyl-CoAs, such as human glutaryl-CoA dehydrogenase (GCD), crystallographic analysis reveals critical structural details. The crystal structure of GCD shows that its active site is filled with water molecules in the unliganded state, which are displaced upon substrate binding. nih.gov This analysis identifies the specific amino acid residues that interact with the substrate, such as the glutamate residue (Glu370) that acts as the catalytic base to abstract a proton from the substrate. nih.gov Furthermore, the structure clarifies how the thiolester carbonyl oxygen of the substrate is polarized through hydrogen bonding, a key step in catalysis. nih.gov Such detailed structural information is fundamental for understanding reaction mechanisms and the basis of substrate specificity.
Protein engineering, particularly through site-directed mutagenesis, is a powerful technique for probing the function of specific amino acid residues within an enzyme. nih.govmdpi.com This method involves precisely altering the DNA sequence of a gene to introduce specific mutations—substitutions, insertions, or deletions—at desired locations. mdpi.com By expressing the mutant protein and analyzing its properties, researchers can deduce the role of the targeted residue in substrate binding, catalysis, or regulation.
This approach has been instrumental in understanding enzymes involved in CoA metabolism. For example, site-directed mutagenesis was used to engineer the HMG-CoA reductase from Pseudomonas mevalonii, an enzyme whose natural activity is not regulated by phosphorylation. nih.gov By introducing a protein kinase recognition motif, researchers successfully created a mutant enzyme whose activity could be attenuated by phosphorylation and restored by dephosphorylation, mimicking the regulatory mechanism of its mammalian counterparts. nih.gov In another study on E. coli succinyl-CoA synthetase, replacing a specific histidine residue (His-142α) with asparagine nearly abolished enzyme activity. nih.gov Kinetic analysis of this mutant revealed that while it could still bind substrates, its turnover number was drastically reduced, confirming that His-142α plays a facilitative role in catalysis. nih.gov These examples demonstrate how mutagenesis can elucidate the functional significance of individual amino acids and even introduce novel regulatory properties. nih.gov
Enzyme Kinetic Studies
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. It provides quantitative data on enzyme performance, substrate affinity, and the mechanism of catalysis.
The Michaelis-Menten model is a foundational concept in enzyme kinetics that describes how reaction velocity varies with substrate concentration. youtube.com The model assumes a two-step process where an enzyme (E) binds to a substrate (S) to form a reversible enzyme-substrate (ES) complex, which then proceeds to form a product (P) and release the free enzyme. khanacademy.org This relationship is mathematically expressed by the Michaelis-Menten equation, which generates a characteristic hyperbolic curve when reaction velocity is plotted against substrate concentration. youtube.com This curve illustrates that at low substrate concentrations, the reaction rate is proportional to the substrate concentration, while at high concentrations, the enzyme becomes saturated with the substrate, and the reaction rate approaches a maximum (Vmax). khanacademy.org
Analyzing an enzyme's Michaelis-Menten plot yields key kinetic parameters that define its catalytic behavior.
Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. Vmax is directly proportional to the total enzyme concentration. youtube.com
Km (Michaelis Constant): Km is the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity, meaning the enzyme can work efficiently at lower substrate concentrations. youtube.com
Kcat (Turnover Number): This parameter, calculated as Vmax divided by the total enzyme concentration, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. Kcat is a measure of an enzyme's intrinsic catalytic efficiency when saturated with substrate. youtube.comyoutube.com
These parameters are essential for comparing the efficiency of different enzymes or the activity of a single enzyme on various substrates. For enzymes metabolizing acyl-CoAs, these values provide a quantitative basis for understanding their function, as illustrated by studies on human glutaryl-CoA dehydrogenase.
| Substrate | Km (µM) | Kcat (s⁻¹) | Kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Glutaryl-CoA | 2.5 | 15 | 6.0 x 10⁶ |
| Pentanoyl-CoA | 64 | 0.13 | 2.0 x 10³ |
| Hexanoyl-CoA | 110 | 0.12 | 1.1 x 10³ |
Data adapted from studies on human glutaryl-CoA dehydrogenase, illustrating how kinetic parameters vary with different acyl-CoA substrates. nih.gov
Investigating an enzyme's substrate specificity is critical to defining its biological role. This involves testing the enzyme's activity against a panel of structurally related molecules (analogs or variants) to determine which compounds can serve as substrates. Such profiling helps to map metabolic pathways and understand how an enzyme distinguishes its primary substrate from other similar molecules in the cell. creative-proteomics.comasm.org
A relevant example is the characterization of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum, an enzyme that catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA. nih.gov Researchers profiled its specificity by testing its activity with various acyl-CoA variants using spectrophotometric assays and mass spectrometry. nih.gov The study found that the enzyme was not strictly specific to its primary substrate and could also process other molecules. nih.gov This type of analysis is essential for understanding an enzyme's potential cross-reactivity and for applications in metabolic engineering. researchgate.net
| Compound Tested | Result |
|---|---|
| (R)-2-hydroxyglutaryl-CoA | Primary Substrate |
| (R)-2-hydroxyadipoyl-CoA | Alternative Substrate |
| Oxalocrotonyl-CoA | Alternative Substrate |
| Muconyl-CoA | Alternative Substrate |
| Butynedioyl-CoA | Alternative Substrate |
| 3-methylglutaconyl-CoA | Not a Substrate |
Substrate profile for 2-hydroxyglutaryl-CoA dehydratase from C. symbiosum. nih.gov
Analytical Chemistry Techniques for Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and robust method for the quantification of acyl-CoA species from biological samples. nih.govresearchgate.netacs.org This technique combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry.
Sample Preparation: A critical step in the analysis is the preparation of the biological sample. nih.gov This typically involves deproteinization using agents like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA). nih.govresearchgate.net The use of SSA can be advantageous as it may not require subsequent removal by solid-phase extraction (SPE), thereby improving the recovery of certain CoA precursors that might otherwise be lost. nih.govresearchgate.net For long-chain acyl-CoAs, a fast SPE method can be employed without time-consuming evaporation steps. researchgate.netacs.org
Chromatographic Separation: Acyl-CoA species are often separated using reversed-phase chromatography, for example, with a C8 or C18 column. researchgate.netnih.govresearchgate.net A gradient elution with mobile phases containing modifiers like ammonium hydroxide or ammonium formate at a controlled pH is used to achieve high-resolution separation of the different acyl-CoA esters. researchgate.netacs.orgnih.gov
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. researchgate.netacs.orgnih.gov Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov For instance, a neutral loss scan of 507 Da, corresponding to the loss of 3'-phosphoadenosine diphosphate (B83284), can be used for general profiling of acyl-CoA mixtures. acs.orgresearchgate.net This methodology allows for the detection of analytes across a wide linear range with low limits of detection. nih.govresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Sample Preparation | Deproteinization with 5-sulfosalicylic acid (SSA) or TCA, followed by optional Solid Phase Extraction (SPE). | nih.govresearchgate.net |
| LC Column | Reversed-phase C8 or C18 (e.g., Agilent ZORBAX 300SB-C8). | nih.gov |
| Mobile Phase | Gradient elution with acetonitrile and water containing ammonium formate or ammonium hydroxide. | researchgate.netnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI). | acs.orgnih.gov |
| Detection Mode | Selected/Multiple Reaction Monitoring (SRM/MRM) or Neutral Loss Scan (507 Da). | acs.orgnih.gov |
The combination of thin-layer chromatography (TLC) and liquid scintillation counting (LSC) provides a classic and effective method for quantifying radiolabeled metabolites, including acyl-CoA species, derived from labeled precursors. nih.gov This approach is particularly useful for tracing the metabolic fate of specific molecules within a biological system.
The methodology begins with incubating cells or tissues with a radiolabeled precursor, such as a ¹⁴C-labeled fatty acid or acetate. After incubation, the metabolites, including newly synthesized acyl-CoAs, are extracted. nih.gov A key challenge is to separate the radiolabeled product from the excess, unreacted precursor.
Thin-Layer Chromatography (TLC): TLC is used to separate the components of the extract. rockefeller.edu The extract is spotted onto a stationary phase, typically a silica-coated plate, and developed with a mobile phase (a specific solvent mixture). rockefeller.eduresearchgate.net For acyl-CoAs, a common solvent system is n-butanol/acetic acid/water. researchgate.net The different compounds migrate up the plate at different rates based on their polarity and interaction with the stationary and mobile phases, resulting in their separation. rockefeller.edu
Liquid Scintillation Counting (LSC): After separation, the spots corresponding to the desired radiolabeled product are identified (often by comparison to a standard). The area of the silica gel containing the spot is scraped from the plate and placed into a vial with a scintillation cocktail. The cocktail contains fluors that emit light when excited by the radioactive decay particles (e.g., beta particles from ¹⁴C). snmjournals.org The LSC instrument detects these light flashes with photomultiplier tubes, and the rate of flashes (counts per minute) is proportional to the amount of radioactivity in the sample. acs.orgnih.gov This allows for the quantification of the radiolabeled product. LSC is highly sensitive, though for extremely low levels of radioactivity, accelerator mass spectrometry (AMS) offers even greater sensitivity. acs.orgnih.gov
Gene Expression and Regulation Studies (mRNA, Protein Levels)
Understanding the metabolic pathways involving Hydroxyethylglutaryl-CoA requires studying the regulation of the genes that encode the relevant enzymes. The expression of these genes at the mRNA and protein levels is tightly controlled to maintain metabolic homeostasis. Studies on related acyl-CoA metabolic pathways reveal complex, tissue-specific transcriptional regulation. nih.govsemanticscholar.org
The cellular levels of acyl-CoAs are managed by the coordinated action of acyl-CoA synthetases (ACS), which generate them, and acyl-CoA thioesterases (ACOT), which hydrolyze them. nih.govsemanticscholar.org The genes encoding these two enzyme families are subject to distinct regulatory patterns depending on the tissue and physiological state. nih.gov For example, their mRNA and protein abundance can change in response to various metabolic perturbations, indicating a coordinated effort to control fatty acid metabolism. nih.govsemanticscholar.org
A well-studied example of such regulation is found in the synthesis of glycerophospholipids and triacylglycerol, where Acyl-CoA:glycerol-sn-3-phosphate acyltransferase (GPAT) is the rate-limiting enzyme. nih.govmdpi.com The expression of the GPAT1 gene is primarily regulated at the transcriptional level by the sterol regulatory element-binding protein 1c (SREBP-1c). nih.govmdpi.com Another key transcription factor, peroxisome proliferator-activated receptor γ (PPARγ), increases the mRNA expression of GPAT3, which is linked to triacylglycerol synthesis in adipose tissues. nih.gov Such studies, which measure changes in mRNA levels (e.g., via qRT-PCR) and protein levels (e.g., via Western blotting or mass spectrometry), are crucial for elucidating the regulatory networks that control the flux through acyl-CoA metabolic pathways.
Metabolic Engineering Approaches for Pathway Modulation
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific chemical. wikipedia.org This approach is highly relevant for modulating pathways involving this compound to produce valuable compounds. The common host for such engineering is Escherichia coli, due to its well-understood genetics and metabolism. nih.govpnnl.gov
Several key strategies are employed to re-route metabolic flux towards a desired product derived from an acyl-CoA intermediate:
Overexpression of Rate-Limiting Enzymes: Increasing the expression of the gene encoding the enzyme that catalyzes the slowest step in a biosynthetic pathway can significantly boost product yield. wikipedia.org
Blocking Competing Pathways: To prevent the diversion of precursors or the degradation of the final product, competing metabolic pathways are often blocked. wikipedia.org For example, in engineering E. coli for fatty acid production, the genes for β-oxidation (the fatty acid degradation pathway), such as fadD, are often deleted to prevent the breakdown of the synthesized acyl-CoAs. nih.gov
Heterologous Gene Expression: Introducing genes from other organisms can create novel biosynthetic pathways in the host cell. wikipedia.orgnih.gov This allows for the production of non-native chemicals.
Pathway Balancing: Optimizing the expression levels of multiple enzymes within a pathway is crucial to prevent the accumulation of toxic intermediates and to ensure a smooth metabolic flow. nih.govresearchgate.net This can be achieved by using promoters of different strengths or by modulating gene copy numbers.
These strategies have been successfully applied to engineer E. coli for the production of free fatty acids and their derivatives. nih.govnih.gov By combining the overexpression of key synthesis enzymes with the deletion of degradation pathways, researchers have significantly increased the titers and yields of these acyl-CoA-derived products. nih.gov
| Strategy | Description | Example Target in E. coli |
|---|---|---|
| Overexpress Rate-Limiting Enzyme | Increase the cellular concentration of a key enzyme to boost pathway flux. | Overexpress acyl-CoA synthetase to activate fatty acids. nih.gov |
| Block Competing Pathway | Delete genes in a pathway that consumes the desired product or its precursors. | Deletion of fadD to block entry into β-oxidation. nih.gov |
| Introduce Heterologous Pathway | Express genes from another organism to create a new production route. | Introduction of a thioesterase to produce free fatty acids. |
| Balance Pathway Expression | Fine-tune the expression levels of all pathway enzymes to avoid bottlenecks. | Use of synthetic regulators to modulate biosynthetic and consumption pathways. nih.gov |
Future Directions in Hydroxyethylglutaryl Coa Research
The landscape of metabolic research is continuously evolving, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) remaining a focal point of investigation due to its central role in vital biochemical pathways. Future research is poised to unravel more intricate details of its regulation, enzymatic processing, and metabolic interconnectivity. The following sections outline key areas of prospective research that promise to deepen our understanding of this critical compound.
Q & A
Q. What is the biochemical role of HEG-CoA in metabolic pathways, and how can its activity be experimentally validated?
Methodological Answer:
- Use enzyme kinetics assays (e.g., spectrophotometric monitoring of NADPH oxidation) to quantify HEG-CoA reductase activity.
- Employ gene knockout models (e.g., CRISPR-Cas9) to observe phenotypic changes in HEG-CoA-deficient organisms.
- Validate via substrate-specific isotopic labeling (e.g., -glucose tracing) to track carbon flux in pathways involving HEG-CoA .
Q. What analytical techniques are most effective for detecting and quantifying HEG-CoA in cellular extracts?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) with reverse-phase columns provides high sensitivity for HEG-CoA separation and quantification.
- Nuclear Magnetic Resonance (NMR) can resolve structural isomers but requires high-purity samples.
- Enzymatic cycling assays (e.g., coupling with thiol-reactive probes) offer cost-effective quantification in high-throughput studies .
Advanced Research Questions
Q. How do conflicting reports on HEG-CoA’s regulatory role in ketogenesis arise, and how can these contradictions be resolved?
Methodological Answer:
- Conduct meta-analysis of published datasets to identify variability in experimental conditions (e.g., tissue specificity, pH, cofactor availability).
- Perform controlled in vitro reconstitution assays to isolate HEG-CoA’s effects from confounding factors (e.g., competing acyl-CoA substrates).
- Use multi-omics integration (transcriptomics + metabolomics) to contextualize HEG-CoA’s role across different metabolic states .
Q. What experimental designs are optimal for studying HEG-CoA’s interaction with bifunctional enzymes like HMG-CoA lyase?
Methodological Answer:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Cryo-EM or X-ray crystallography for structural insights into enzyme-HEG-CoA complexes.
- Fluorescence resonance energy transfer (FRET) probes to monitor real-time conformational changes during catalysis .
Q. How can researchers address the instability of HEG-CoA in aqueous solutions during in vitro assays?
Methodological Answer:
- Optimize buffer conditions: Use low-temperature storage (4°C), chelating agents (e.g., EDTA), and antioxidants (e.g., DTT) to prevent hydrolysis.
- Validate stability via time-course LC-MS to track degradation products.
- Consider pro-drug analogs (e.g., methyl ester derivatives) for improved shelf-life .
Q. What computational models predict HEG-CoA’s allosteric effects on cholesterol biosynthesis enzymes?
Methodological Answer:
Q. How should researchers design studies to investigate HEG-CoA’s cross-talk with mitochondrial β-oxidation pathways?
Methodological Answer:
- Combine isotopic flux analysis (-palmitate tracing) with genetic silencing (siRNA targeting HEG-CoA synthase).
- Use compartment-specific metabolomics (e.g., mitochondrial isolation protocols) to resolve subcellular metabolite pools.
- Leverage knock-in animal models with fluorescent HEG-CoA biosensors for in vivo tracking .
Data Contradiction and Reproducibility
Q. Why do discrepancies exist in reported HEG-CoA concentrations across cell types, and how can standardization be achieved?
Methodological Answer:
- Audit sample preparation protocols : Differences in quenching methods (e.g., methanol vs. liquid N) significantly alter metabolite recovery.
- Establish reference datasets using standardized cell lines (e.g., HEK293 or HepG2) and inter-laboratory validation.
- Publish detailed metadata (e.g., extraction solvents, LC-MS parameters) to enhance reproducibility .
Literature and Data Synthesis
Q. What strategies effectively synthesize fragmented literature on HEG-CoA’s evolutionary conservation across species?
Methodological Answer:
- Use phylogenetic profiling tools (e.g., OrthoDB) to identify orthologs of HEG-CoA-related enzymes.
- Perform systematic reviews with keyword filters (e.g., "HEG-CoA AND (bacteria OR archaea)") across PubMed and Google Scholar.
- Annotate findings in public repositories (e.g., KEGG, BRENDA) to bridge taxonomic gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
